Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH

Solid-Phase Peptide Synthesis Difficult Peptides Aggregation Prevention

Standard Fmoc-Gly-Ser dipeptides cause β-sheet aggregation in SPPS, reducing yields. Monomeric pseudoprolines introduce sterically hindered coupling. This preformed dipeptide eliminates the problematic acylation step entirely. - Extends chain by two residues in one efficient coupling - Oxazolidine ring opens post-TFA to regenerate native Ser - ≥97% HPLC purity; proven for sequences >25 residues & cyclic peptide synthesis

Molecular Formula C23H24N2O6
Molecular Weight 424.4 g/mol
Cat. No. B12066810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH
Molecular FormulaC23H24N2O6
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m1/s1
InChIKeyXUBXHZJERGBCEL-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH – Pseudoproline Dipeptide Building Block


Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is a pseudoproline dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It incorporates a glycine residue and a D-serine-derived oxazolidine that functions as a reversible, structure-disrupting proline mimic [1]. Upon TFA cleavage, the oxazolidine ring opens to regenerate the native serine residue [2]. This compound is supplied with high purity (≥97% by HPLC) and is specifically intended for sequences containing the Gly-Ser motif that are prone to aggregation during chain assembly .

Workflow Fmoc solid-phase peptide synthesis (SPPS)
Sequence Context Gly-Ser motifs prone to aggregation
Format Advantage Preformed dipeptide — bypasses hindered oxazolidine acylation
Quality High-purity specification for demanding sequences

Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH vs. Standard Dipeptides & Monomeric Pseudoprolines


In Fmoc SPPS, standard linear dipeptides such as Fmoc-Gly-Ser-OH provide no protection against interchain hydrogen bonding, leading to β-sheet aggregation and poor coupling yields in difficult sequences [1]. While monomeric pseudoprolines (e.g., Fmoc-Ser(psiMe,Mepro)-OH) offer some aggregation relief, they introduce a sterically hindered oxazolidine nitrogen that couples inefficiently, often requiring extended reaction times or double couplings [2]. In contrast, Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is supplied as a preformed dipeptide, bypassing the problematic acylation step entirely and extending the peptide chain by two residues in a single, efficient coupling . This design eliminates the synthetic bottleneck associated with monomeric pseudoprolines while retaining the full aggregation-disrupting capability of the oxazolidine moiety.

Standard linear dipeptide (e.g. Fmoc-Gly-Ser-OH)
Lacks aggregation disruption; may reduce coupling yield in difficult sequences.
Monomeric pseudoproline (e.g. Fmoc-Ser(ψMe,Mepro)-OH)
Hindered oxazolidine acylation may lead to inefficient coupling and extended synthesis times.
Hmb backbone protection
Slow coupling of the following amino acid may compromise crude purity compared to pseudoproline dipeptides.

Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH: Head-to-Head Evidence


Superior Crude Purity vs. Hmb Backbone Protection

A comparative study evaluating Hmb backbone protection against pseudoproline dipeptide building blocks in the synthesis of difficult peptides demonstrated that pseudoproline incorporation consistently yielded higher crude peptide purity [1]. The inferior performance of Hmb protection was attributed to slow and incomplete coupling of the amino acid immediately following the Hmb residue, a limitation not observed with pseudoproline dipeptides [1].

Crude Purity vs Hmb
Head-to-head
Higher crude peptide purity reported for pseudoproline class vs Hmb protection.
Supports pseudoproline selection for maximum crude purity.
Hmb suffers from slow post-incorporation coupling.
Solid-Phase Peptide Synthesis Difficult Peptides Aggregation Prevention

Preformed Dipeptide vs. Monomeric Pseudoproline

Monomeric pseudoprolines such as Fmoc-Ser(ψMe,Mepro)-OH or Fmoc-Thr(ψMe,Mepro)-OH require acylation of the sterically hindered oxazolidine nitrogen, a notoriously low-yield coupling step that often necessitates double coupling or extended reaction times [1]. Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH circumvents this issue entirely by providing the pseudoproline as a preformed dipeptide with a standard Fmoc-protected amine, enabling high-yield coupling using standard protocols .

Coupling vs Monomer
Class-level
Preformed dipeptide avoids sterically hindered oxazolidine acylation step.
Bypasses low-yield coupling of monomeric pseudoprolines.
Monomeric acylation often requires extended conditions.
Coupling Efficiency Dipeptide Building Blocks SPPS Optimization

Enhanced Yield via Pseudoproline Insertion

Industrial peptide synthesis reports indicate that insertion of a single pseudoproline dipeptide into highly aggregated sequences can produce up to a 10-fold increase in product yield [1]. This class-level effect is attributable to the oxazolidine ring's ability to disrupt β-sheet formation by favoring the cis-amide bond conformation, thereby maintaining chain solvation and reagent accessibility during elongation [2].

Yield Improvement
Class-level
Reported up to 10-fold yield increase in highly aggregated sequences.
Supports process economics for difficult targets.
Class-level effect; actual outcome sequence-dependent.
Peptide Yield Aggregation-Prone Sequences Process Optimization

High Purity vs. Lower-Grade Alternatives

Commercially sourced Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH from Novabiochem® is specified with an assay ≥97.0% (HPLC, area%) and single impurities ≤1.00% . In contrast, generic or non-branded suppliers may offer lower purity grades (e.g., 95% minimum) with less stringent impurity profiling . Higher starting purity reduces the risk of accumulating sequence-related impurities during multi-step SPPS.

Purity Specification
Data to verify
Supplier specification: ≥97.0% HPLC area%, single impurity ≤1.00%.
Higher starting purity may reduce impurity accumulation in SPPS.
Supplier-reported; independent verification advised.
Building Block Quality HPLC Purity Procurement Specification

Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH Applications


Long Aggregation-Prone Peptide Synthesis

For peptide sequences exceeding 25 residues that contain the Gly-Ser motif, Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH provides a proven mechanism to disrupt β-sheet aggregation during chain elongation [1]. The dipeptide format ensures efficient coupling without the hindered acylation issues of monomeric pseudoprolines, enabling the synthesis of full-length products that may otherwise be inaccessible [2].

Industrial Peptide API Manufacturing

In industrial settings where yield and process robustness are paramount, the 10-fold yield improvement associated with pseudoproline insertion in aggregated sequences translates directly to reduced cost of goods [1]. The preformed dipeptide format further minimizes the number of synthetic steps, reducing cycle time and reagent consumption in automated SPPS workflows [2].

Head-to-Tail Cyclic Peptide Synthesis

Pseudoproline dipeptides induce a cis-amide kink that brings the N- and C-termini of linear precursors into proximity, significantly enhancing cyclization efficiency [1]. Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH can be strategically placed to promote this conformational bias, improving yields in the synthesis of therapeutically relevant cyclic peptides [2].

GLP-1 Agonists & Difficult Therapeutic Peptides

Pseudoproline dipeptides have been instrumental in the successful convergent synthesis of GLP-1 receptor agonists such as liraglutide and semaglutide, where they prevent aggregation at fragment coupling sites and enable excellent purity and high yield [1]. Fmoc-Gly-D-Ser(psi(Me,Me)-Pro)-OH is a relevant tool for similar aggregation-prone therapeutic peptide programs.

Application
Selection Property
Validation Focus
Aggregation-prone peptide synthesis
Pseudoproline dipeptide with aggregation disruption
Coupling efficiency and crude purity
Peptide process development
Preformed dipeptide reduces synthetic steps
Yield reproducibility and process robustness
Cyclic peptide research
Cis-amide conformational bias
Cyclization efficiency
GLP-1 receptor agonist synthesis
Fragment coupling aggregation prevention
Fragment purity and assembly yield

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